REACTION_CXSMILES
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[C:1]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])(=[O:5])[CH2:2][CH2:3][CH3:4].[C:12]([O:15][C:16](=O)C)(=O)[CH3:13].C(OC(OCC)OCC)C>>[CH2:12]([O:15][CH:16]=[C:6]([C:1](=[O:5])[CH2:2][CH2:3][CH3:4])[C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH3:13]
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Name
|
|
Quantity
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105.1 g
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Type
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reactant
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Smiles
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C(CCC)(=O)CC(=O)OCC
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Name
|
|
Quantity
|
126 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
117 mL
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Type
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reactant
|
Smiles
|
C(C)OC(OCC)OCC
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Type
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CUSTOM
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Details
|
was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 1.5 hours
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Duration
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1.5 h
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Type
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DISTILLATION
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Details
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The low boiling materials were distilled off under reduced pressure
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Type
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DISTILLATION
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Details
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the residue distilled under high vacuum
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Name
|
|
Type
|
product
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Smiles
|
C(C)OC=C(C(=O)OCC)C(CCC)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |